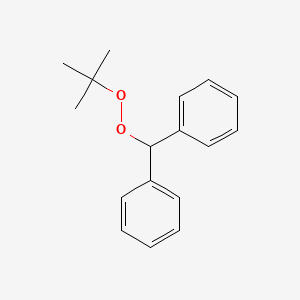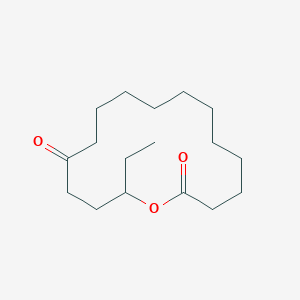
16-Ethyl-1-oxacyclohexadecane-2,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Ethyl-1-oxacyclohexadecane-2,13-dione is a chemical compound with the molecular formula C17H30O3. It is characterized by its unique structure, which includes a 16-membered lactone ring with an ethyl group and two ketone functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-Ethyl-1-oxacyclohexadecane-2,13-dione typically involves the cyclization of a suitable precursor. One common method is the intramolecular esterification of a long-chain hydroxy acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
16-Ethyl-1-oxacyclohexadecane-2,13-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
16-Ethyl-1-oxacyclohexadecane-2,13-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 16-Ethyl-1-oxacyclohexadecane-2,13-dione involves its interaction with specific molecular targets. The compound’s lactone ring and ketone functionalities allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxacyclohexadecane-2,13-dione: This compound is similar in structure but lacks the ethyl group.
Cyclopentadecanolide: Another lactone with a similar ring size but different functional groups.
Pentadecanolide: A lactone with a 15-membered ring, used in similar applications.
Uniqueness
16-Ethyl-1-oxacyclohexadecane-2,13-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
57785-44-1 |
|---|---|
Molekularformel |
C17H30O3 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
16-ethyl-oxacyclohexadecane-2,13-dione |
InChI |
InChI=1S/C17H30O3/c1-2-16-14-13-15(18)11-9-7-5-3-4-6-8-10-12-17(19)20-16/h16H,2-14H2,1H3 |
InChI-Schlüssel |
RBVISHJQKSLULJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(=O)CCCCCCCCCCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol](/img/structure/B14627700.png)
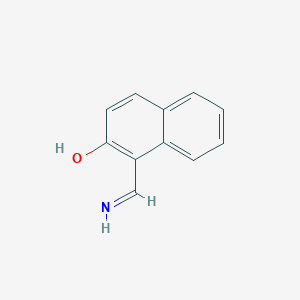

![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)
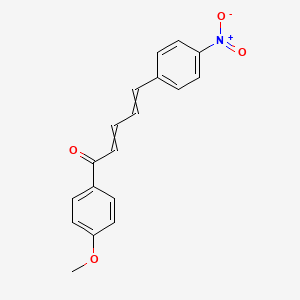
![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
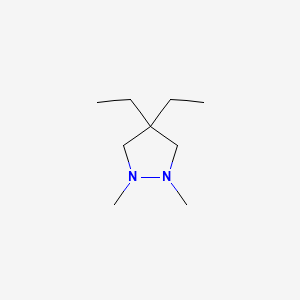
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
